2-[(2-Acetylphenyl)sulfanyl]benzoic Acid
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Overview
Description
2-[(2-Acetylphenyl)sulfanyl]benzoic Acid is an organic compound with the molecular formula C15H12O3SThis compound is characterized by the presence of a sulfanyl group attached to a benzoic acid moiety, with an acetyl group on the phenyl ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Acetylphenyl)sulfanyl]benzoic Acid typically involves the reaction of 2-mercaptobenzoic acid with 2-bromoacetophenone under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 2-mercaptobenzoic acid attacks the electrophilic carbon of the bromoacetophenone, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Acetylphenyl)sulfanyl]benzoic Acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-[(2-Acetylphenyl)sulfanyl]benzoic Acid has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of novel drugs targeting apoptotic pathways.
Mechanism of Action
The mechanism of action of 2-[(2-Acetylphenyl)sulfanyl]benzoic Acid involves its interaction with specific molecular targets. For example, as an allosteric inhibitor of caspase-7, the compound binds to a site distinct from the active site, inducing conformational changes that reduce the enzyme’s activity. This inhibition can modulate apoptotic pathways, making it a potential candidate for therapeutic applications in diseases where apoptosis is dysregulated .
Comparison with Similar Compounds
Similar Compounds
2-[(2-Aminophenyl)sulfanyl]benzoic Acid: Similar structure but with an amino group instead of an acetyl group.
2-[(2-Hydroxyphenyl)sulfanyl]benzoic Acid: Contains a hydroxy group instead of an acetyl group.
2-[(2-Methylphenyl)sulfanyl]benzoic Acid: Features a methyl group in place of the acetyl group.
Uniqueness
2-[(2-Acetylphenyl)sulfanyl]benzoic Acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the acetyl group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
2-(2-acetylphenyl)sulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3S/c1-10(16)11-6-2-4-8-13(11)19-14-9-5-3-7-12(14)15(17)18/h2-9H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKUNTVZWDIEDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1SC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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